![molecular formula C11H16O2 B14252092 (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane CAS No. 189276-50-4](/img/structure/B14252092.png)
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[45]decane is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the following steps:
Formation of the Dioxaspirodecane Ring: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The final step involves the methylation of the spirocyclic compound to introduce the methyl group at the 2-position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The spirocyclic ring can undergo substitution reactions, particularly at the ethynyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of (2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the spirocyclic structure can provide steric hindrance, influencing the binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]nonane: Similar structure but with a different ring size.
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]undecane: Similar structure but with an extended ring size.
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]octane: Similar structure but with a smaller ring size.
Uniqueness
(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific ring size and the presence of both an ethynyl and a methyl group at the 2-position. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
189276-50-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3R)-3-ethynyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H16O2/c1-3-10(2)9-12-11(13-10)7-5-4-6-8-11/h1H,4-9H2,2H3/t10-/m1/s1 |
InChI Key |
JZXYNOPDQCVOLR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@]1(COC2(O1)CCCCC2)C#C |
Canonical SMILES |
CC1(COC2(O1)CCCCC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


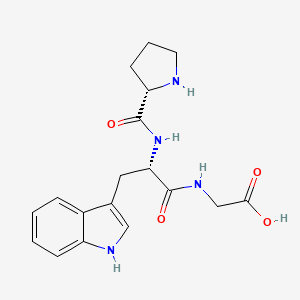
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
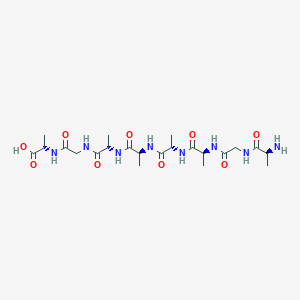
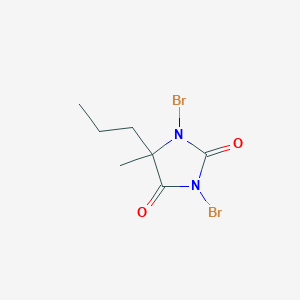
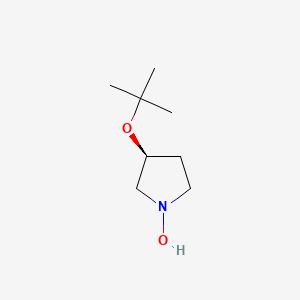
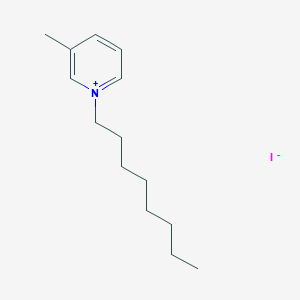
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
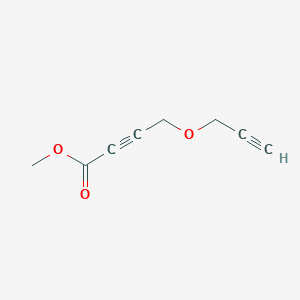
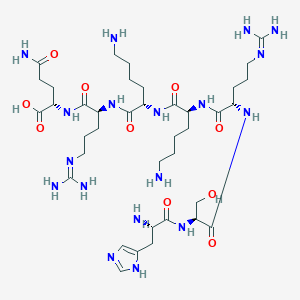
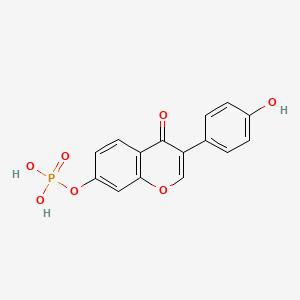
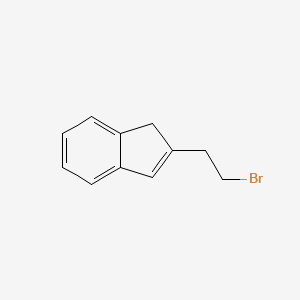
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)

